molecular formula C14H13N3O3 B5636112 4-methyl-3-nitro-N-(3-pyridinylmethyl)benzamide

4-methyl-3-nitro-N-(3-pyridinylmethyl)benzamide

Cat. No. B5636112
M. Wt: 271.27 g/mol
InChI Key: OQJIHDLAGNFTAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves multi-step processes, including chlorination, aminolysis, and condensation reactions. For instance, a similar compound, MGCD0103, an orally active histone deacetylase inhibitor, was synthesized through a selective inhibition process, demonstrating the complex synthesis routes these compounds can undergo (Zhou et al., 2008). Another example is the preparation of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, showcasing a practical synthesis approach with mild conditions and good yield (Ping, 2007).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and spectroscopic techniques, plays a critical role in understanding the conformation and arrangement of atoms within benzamides. For example, the crystal structure analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide provided insights into intermolecular connections and the importance of hydrogen bonding in crystal packing structure (Ayoob & Hawaiz, 2023).

Chemical Reactions and Properties

The reactivity of benzamide derivatives with various reagents can lead to diverse chemical reactions. For instance, the Ce(iii)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins highlights the versatility of these compounds in chemical synthesis (Chen et al., 2018).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are essential for understanding the applicability of benzamide compounds. The synthesis and characterization of novel polyimides derived from pyridine-containing monomers illustrate the impact of molecular structure on solubility and thermal stability (Wang et al., 2006).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are critical for benzamides' practical applications. The synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives highlight the potential therapeutic applications and the importance of functional groups in determining activity (Mohan et al., 2021).

Mechanism of Action

The mechanism of action of a compound typically refers to its behavior in a biological context. Unfortunately, there is no information available on the biological activity or mechanism of action of "4-methyl-3-nitro-N-(3-pyridinylmethyl)benzamide" .

properties

IUPAC Name

4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10-4-5-12(7-13(10)17(19)20)14(18)16-9-11-3-2-6-15-8-11/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJIHDLAGNFTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide

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